molecular formula C19H27ClFN3O3 B2508943 Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate CAS No. 2411301-76-1

Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate

Cat. No. B2508943
CAS RN: 2411301-76-1
M. Wt: 399.89
InChI Key: XKNQNEDYIGBWFJ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . The presence of the tert-butyl carboxylate group suggests that it could be used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a tert-butyl carboxylate group, and a 2-chloropropanoylamino group attached to a fluorophenyl group . The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine, ester, and aromatic groups, as well as the halogens. It could potentially undergo reactions such as nucleophilic substitution, ester hydrolysis, and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and ester groups would likely make it somewhat soluble in polar solvents . The exact properties would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperazine derivatives are often used in medicinal chemistry due to their ability to bind to various biological targets .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed information .

properties

IUPAC Name

tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClFN3O3/c1-13(20)17(25)22-12-14-5-6-16(15(21)11-14)23-7-9-24(10-8-23)18(26)27-19(2,3)4/h5-6,11,13H,7-10,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNQNEDYIGBWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate

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